[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL
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Overview
Description
[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL is a heterocyclic compound that belongs to the class of azoloazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes fused triazole and triazine rings, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL typically involves the construction of the triazole and triazine rings through cyclization reactions. One common method is the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . This method involves the reaction of a diazo compound with an enamine or enolate to form the triazole ring, followed by cyclization to form the triazine ring.
Another approach is the annulation of the azole fragment to the triazine ring. This method involves the reaction of a hydrazine derivative with a suitable aldehyde or ketone to form the triazole ring, followed by cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the triazole or triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced triazole or triazine derivatives. Substitution reactions can lead to a variety of substituted triazole or triazine compounds.
Scientific Research Applications
[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL has numerous scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with unique optical, electrochemical, and semiconductor properties.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of high-performance polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: This compound has a similar fused ring structure and is studied for its energetic material properties.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: This compound is known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL is unique due to its specific ring fusion and the resulting chemical properties
Properties
CAS No. |
1427501-61-8 |
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Molecular Formula |
C4H3N5O |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
7H-[1,2,4]triazolo[3,4-f][1,2,4]triazin-8-one |
InChI |
InChI=1S/C4H3N5O/c10-4-3-8-6-2-9(3)7-1-5-4/h1-2H,(H,5,7,10) |
InChI Key |
RWNQZBDFMLGHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C=NN=C2C(=O)N1 |
Origin of Product |
United States |
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